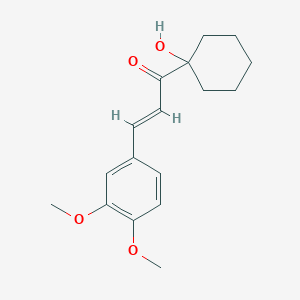

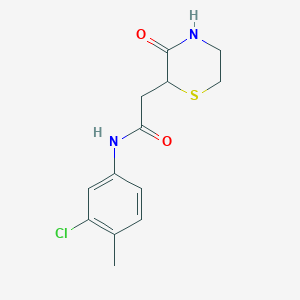

3-(3,4-dimethoxyphenyl)-1-(1-hydroxycyclohexyl)prop-2-en-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to 3-(3,4-dimethoxyphenyl)-1-(1-hydroxycyclohexyl)prop-2-en-1-one involves multistep reactions, starting from simpler organometallic compounds. For instance, 4-silacyclohexan-1-ones, which could be considered as structural analogs or precursors in related synthetic pathways, are prepared from MeSi(OMe)3 and PhSi(OMe)3. These reactions involve cleavage of methoxyphenyl protecting groups and reductive amination steps, demonstrating the complexity and versatility of synthetic routes for such compounds (Fischer, Burschka, & Tacke, 2014).

Molecular Structure Analysis

The molecular structure of compounds closely related to 3-(3,4-dimethoxyphenyl)-1-(1-hydroxycyclohexyl)prop-2-en-1-one has been elucidated through various analytical techniques. For example, the structure of (E)-3-(3,4-Dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one was characterized by X-ray diffraction, revealing dihedral angles and intramolecular hydrogen bonding that contribute to the stability and reactivity of such molecules (Jasinski, Butcher, Khaleel, Sarojini, & Yathirajan, 2011).

Chemical Reactions and Properties

These compounds engage in a variety of chemical reactions, highlighting their reactivity and potential utility in synthetic chemistry. For instance, 4-silacyclohexan-1-ones can undergo protodesilylation to yield chlorosilane compounds, showcasing the chemical transformations possible with such structures (Geyer, Karlsson, Baus, Wellner, & Tacke, 2015).

Physical Properties Analysis

The physical properties of such compounds, including melting points, boiling points, solubility, and crystal structure, are crucial for understanding their behavior in different chemical environments. For example, the crystal structure analysis of closely related compounds shows that intramolecular and intermolecular hydrogen bonding plays a significant role in the stabilization of these molecules in solid state (Ezhilarasi, Jonathan, Vasanthi, Revathi, & Usha, 2015).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, reactivity towards various reagents, and participation in chemical reactions like Diels-Alder reactions or aldol condensations, are integral to understanding the applications and reactivity of these compounds. For instance, the use of Bronsted acidic ionic liquids in the synthesis of xanthene derivatives showcases the catalytic properties and reactivity of similar compounds (Ashtarian, Heydari, Maghsoodlou, & Yazdani-Elah-Abadi, 2020).

Applications De Recherche Scientifique

Crystal Structure Analysis

The study of crystal structures is a key area of research for compounds like 3-(3,4-dimethoxyphenyl)-1-(1-hydroxycyclohexyl)prop-2-en-1-one. Xiong et al. (2011) investigated the crystal structure of a related compound, 3-hydroxy-1,2-dimethoxyxanthone, isolated from Polygala arillata, highlighting the planarity of its tricyclic unit and the formation of molecular stacks along certain axes due to intermolecular hydrogen bonds (Xiong et al., 2011).

Cancer Research

Compounds structurally similar to 3-(3,4-dimethoxyphenyl)-1-(1-hydroxycyclohexyl)prop-2-en-1-one have been explored for their potential in cancer research. Han et al. (2004) isolated a phenylbutenoid dimer from Zingiber cassumunar, using cytotoxicity assays against human cancer cell lines, indicating potential anti-cancer properties (Han et al., 2004).

Photophysical Investigation

Asiri et al. (2017) conducted a comprehensive photophysical investigation of a derivative, (2 E )-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one (DMHP), examining properties like solvatochromic shift, fluorescence quantum yield, and photochemical quantum yield. This study enhances the understanding of the electronic and optical properties of such compounds (Asiri et al., 2017).

Synthesis and Reactivity

The synthesis of related compounds and their reactivity is another significant area of research. Luo et al. (2008) explored the synthesis of chiral bicyclo[2.2.2]oct-5-en-2-ones, employing masked ortho-benzoquinones in asymmetric Diels-Alder reactions. This approach can be applicable to the synthesis of compounds like 3-(3,4-dimethoxyphenyl)-1-(1-hydroxycyclohexyl)prop-2-en-1-one (Luo et al., 2008).

Antioxidant Activity

The antioxidant properties of related chalcone derivatives have been investigated by Sulpizio et al. (2016). They synthesized amino chalcone derivatives and assessed their antioxidant activity, providing insights into the potential health benefits of such compounds (Sulpizio et al., 2016).

Molecular Docking Studies

Kokila et al. (2017) conducted molecular docking studies on biscyclohexane diol derivatives, exploring their potential as anticancer agents. This research highlights the importance of structural analysis and computational chemistry in drug discovery (Kokila et al., 2017).

Propriétés

IUPAC Name |

(E)-3-(3,4-dimethoxyphenyl)-1-(1-hydroxycyclohexyl)prop-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22O4/c1-20-14-8-6-13(12-15(14)21-2)7-9-16(18)17(19)10-4-3-5-11-17/h6-9,12,19H,3-5,10-11H2,1-2H3/b9-7+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBSFYPWOTOJFHP-VQHVLOKHSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=CC(=O)C2(CCCCC2)O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C/C(=O)C2(CCCCC2)O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2E)-3-(3,4-dimethoxyphenyl)-1-(1-hydroxycyclohexyl)prop-2-en-1-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S*,5R*)-3-{4-[(butylthio)methyl]-5-methyl-2-furoyl}-6-methyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5535691.png)

![1-(cyclobutylcarbonyl)-4-{[3-(2-fluorophenoxy)-1-azetidinyl]carbonyl}piperidine](/img/structure/B5535715.png)

![methyl 4,5-dimethyl-2-[(3-pyridinylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B5535716.png)

![2-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]-2,9-diazaspiro[5.5]undecan-3-one hydrochloride](/img/structure/B5535723.png)

![N,N'-[(3-phenoxyphenyl)methylene]diacetamide](/img/structure/B5535751.png)

![2-fluoro-4-{2-[(3R*,5R*)-3-(hydroxymethyl)-5-(morpholin-4-ylmethyl)piperidin-1-yl]-2-oxoethyl}phenol](/img/structure/B5535756.png)

![4-phenyl-7,8,9,10-tetrahydro-6H-cyclohepta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B5535762.png)

![3-{[(pyrazolo[1,5-a]pyrimidin-3-ylmethyl)amino]methyl}-3-pyrrolidinol dihydrochloride](/img/structure/B5535770.png)

![(3R*,4R*)-3-isopropyl-4-methyl-1-[N-methyl-N-(pyridin-3-ylmethyl)glycyl]pyrrolidin-3-ol](/img/structure/B5535788.png)

![2,4-dichlorobenzaldehyde O-[2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetyl]oxime](/img/structure/B5535802.png)